molecular formula C22H12BrN3O3S B2796995 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 896679-53-1

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

Cat. No.: B2796995
CAS No.: 896679-53-1
M. Wt: 478.32
InChI Key: AFMZMUZBYIFVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene core substituted with a bromine atom at position 6 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 3-(thiazolo[5,4-b]pyridin-2-yl)phenyl moiety.

Properties

IUPAC Name

6-bromo-2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O3S/c23-14-6-7-18-13(9-14)11-16(22(28)29-18)19(27)25-15-4-1-3-12(10-15)20-26-17-5-2-8-24-21(17)30-20/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZMUZBYIFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. Subsequent steps may include bromination to introduce the bromine atom and the formation of the chromene-3-carboxamide group through condensation reactions[_{{{CITATION{{{_4{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the chromene-3-carboxamide group.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻).

  • Reduction: : The chromene-3-carboxamide group can be reduced to a primary amine.

  • Substitution: : Various nucleophiles can replace the bromine atom, leading to a range of substituted derivatives.

Scientific Research Applications

Structural Features

The compound features a chromene core fused with a thiazolo[5,4-b]pyridine moiety, which is essential for its biological activity. The presence of bromine enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and chromene structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, making them candidates for the development of new antibiotics. The thiazolo[5,4-b]pyridine moiety is particularly noted for enhancing these activities due to its ability to interact effectively with biological targets.

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. It may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways such as PI3K/AKT/mTOR. The compound's interaction with specific receptors can lead to altered cellular responses that are beneficial in cancer therapy.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing similar moieties have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and related signaling pathways. This property makes it a candidate for research into treatments for inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiazole derivatives found that compounds similar to 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide demonstrated significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on its structure.

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis through the activation of caspase pathways. The thiazolo[5,4-b]pyridine moiety was crucial in enhancing these effects by promoting interactions with target proteins involved in cell cycle regulation.

Study 3: Anti-inflammatory Pathways

Research into the anti-inflammatory effects showed that the compound could modulate NF-kB signaling pathways, leading to decreased expression of inflammatory markers. This suggests its utility in developing therapies for conditions characterized by chronic inflammation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundBromine substitutionAntimicrobial, anticancer
N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamideDifferent substitution patternsAnticancer properties
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivativesFuran instead of phenylDiverse biological activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 6369-12-6)

  • Molecular Formula: C₁₈H₁₄BrNO₃
  • Substituents : 2,4-Dimethylphenyl group.
  • The dimethylphenyl group may enhance steric bulk but decrease polar interactions compared to the thiazolo-pyridinylphenyl group.

4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a)

  • Molecular Formula : C₂₆H₁₆BrN₃O₄
  • Substituents : Diphenylpyrazole-carboxamide.
  • However, the absence of a thiazolo-pyridine system limits kinase inhibition specificity.
  • Synthesis : Synthesized via condensation of 3-acetyl-6-bromo-2H-chromen-2-one with phenylhydrazine derivatives (67% yield) .

7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d)

  • Molecular Formula : C₁₉H₁₃BrN₆OS
  • Substituents: Methoxybenzylidene-hydrazinyl-thiazoloquinoxaline.
  • Key Differences: The quinoxaline scaffold replaces chromene, and the hydrazine linker may confer dual anticancer and antimicrobial activity. The thiazolo[5,4-b]quinoxaline core shares structural similarities with the target compound but targets different enzymes .

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide (CAS 863592-53-4)

  • Molecular Formula : C₁₇H₁₇N₃OS
  • Substituents : Butanamide instead of chromene-carboxamide.
  • Key Differences : The shorter aliphatic chain and lack of bromine reduce lipophilicity. Used in early-stage research, with storage at -20°C .

Key Findings :

  • The thiazolo[5,4-b]pyridine group in the target compound is critical for kinase inhibition, as seen in related CDK7 inhibitors .
  • Bromine at position 6 of the chromene core enhances stability and bioavailability compared to non-brominated analogs like CAS 863592-53-4 .
  • Compounds with quinoxaline scaffolds (e.g., 9d) exhibit broader activity but lack specificity for kinase targets .

Biological Activity

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a chromene core and a thiazolo[5,4-b]pyridine moiety, both of which are known for their diverse pharmacological properties.

Structural Characteristics

The compound can be described by its molecular formula C22H12BrN3O3SC_{22}H_{12}BrN_{3}O_{3}S and a molecular weight of 478.3 g/mol. The presence of the bromine atom and the thiazolo[5,4-b]pyridine group significantly influences its biological activity and reactivity.

PropertyValue
Molecular FormulaC22H12BrN3O3SC_{22}H_{12}BrN_{3}O_{3}S
Molecular Weight478.3 g/mol
Structural FeaturesBromine substitution, thiazolo and chromene rings

Antimicrobial Activity

Compounds with thiazole and chromene structures have been reported to exhibit significant antimicrobial properties. The specific activities of this compound include:

  • Inhibition of bacterial growth : Studies show that derivatives of thiazolo[5,4-b]pyridine exhibit antimicrobial activity against various pathogens, including both Gram-negative and Gram-positive bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values that indicate their effectiveness against strains like E. coli and S. aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that related compounds possess cytotoxic effects on cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) suggests that the presence of specific substituents on the thiazole ring enhances anticancer activity .
Compound NameIC50 (µg/mL)Notable Activity
Compound 91.61Antitumor activity
Compound 101.98Antitumor activity

Anti-inflammatory Effects

The thiazole moiety is recognized for its potential anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in preclinical models .

Although the exact mechanisms underlying the biological activities of this compound require further elucidation, several hypotheses include:

  • Inhibition of key enzymes : The compound may inhibit metalloproteinases or other enzymes involved in tumor invasion and metastasis.
  • Interference with cellular signaling : It may disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study demonstrated that brominated coumarin derivatives significantly inhibited tumor growth in vivo when administered to mice with xenografted tumors .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against various bacterial strains, confirming the compound's potential as a therapeutic agent .

Q & A

Q. Key optimization steps :

  • Monitor reaction progress via HPLC or TLC.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.
  • Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing the thiazolo-pyridine and chromene protons. Compare chemical shifts with structurally related compounds (e.g., N-(3-chloro-4-methylphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine derivatives) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. For example, analogous chromene-carboxamide compounds have been solved in space groups like P2₁/c with Z = 4 .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (±5 ppm) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Contradictions often arise due to:

  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes from multiple species) to identify metabolic hotspots .
  • Solubility limitations : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based formulations to enhance bioavailability, as applied in similar thiazolo-pyridine systems .
  • Off-target effects : Conduct kinase profiling assays (e.g., Eurofins KinaseScan®) to rule out non-specific interactions, inspired by tyrosine kinase inhibitor studies .

Validation : Pair in vitro IC₅₀ values with pharmacokinetic (PK) data (e.g., AUC, Cmax) from rodent models to correlate exposure and efficacy .

Advanced: What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases or proteases). Compare binding poses with crystallographic data from related thiazolo-pyridine complexes .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the chromene ring and thiazolo-pyridine moiety .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors, using bioactivity data from analogs (e.g., 6-bromo-2-oxo-chromene derivatives) .

Basic: What are the recommended protocols for evaluating the compound’s solubility and stability in biological assays?

Answer:

  • Solubility screening : Use a shake-flask method with UV/Vis quantification in PBS (pH 7.4), DMSO, and simulated gastric fluid .
  • Stability testing :
    • Chemical stability : Incubate in PBS at 37°C for 24–72 hours; analyze degradation via LC-MS .
    • Photostability : Expose to UV light (λ = 254 nm) for 6 hours; monitor chromene ring integrity via NMR .

Advanced: How can crystallographic data resolve ambiguities in the compound’s regiochemistry during synthesis?

Answer:

  • Single-crystal X-ray diffraction : Resolve regiochemical uncertainties (e.g., thiazolo-pyridine orientation) by refining atomic positions with SHELXL. For example, analogous compounds show bond length differences (C–N: 1.34 Å vs. C–S: 1.74 Å) to confirm connectivity .
  • Twinned data handling : Use the TwinRotMat tool in SHELX for overlapping reflections in low-symmetry space groups .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Answer:

  • Anticancer activity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Antimicrobial screening : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo®) for target-specific activity .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >70%, as demonstrated in chromene-carboxamide syntheses .
  • Protecting groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent side reactions .

Advanced: What strategies mitigate aggregation-induced artifacts in biochemical assays?

Answer:

  • Dynamic light scattering (DLS) : Measure particle size distribution in assay buffers (e.g., PBS) to detect aggregates (>100 nm) .
  • Detergent addition : Include 0.01% Tween-20 or CHAPS to disrupt non-specific aggregates .
  • Dose-response validation : Ensure Hill slopes ≈1 in dose-response curves to rule out promiscuous inhibition .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage conditions : Keep at –20°C in amber vials under argon to prevent oxidation of the thiazolo-pyridine moiety .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant .
  • Quality control : Perform monthly HPLC checks (C18 column, acetonitrile/water gradient) to monitor degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.